2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S2/c1-13-4-5-14(11-16(13)22)23-18(26)12-25-17-7-10-30-19(17)20(27)24(21(25)28)8-6-15-3-2-9-29-15/h2-5,7,9-11H,6,8,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUCYISBSQPWIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule with potential biological activities. Its structure features multiple functional groups including thiophene and pyrimidine rings, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities primarily due to its structural components. The following sections summarize key findings related to its biological effects.
Anticancer Activity
Recent studies have investigated the anticancer potential of similar thieno[3,2-d]pyrimidine derivatives. For instance:
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In vitro Studies : Compounds with similar structures have shown significant anticancer activity against various cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). The structure–activity relationship (SAR) suggests that modifications to the thiophene and pyrimidine moieties can enhance potency against these cell lines .
Compound Cell Line IC50 (µM) 17a MCF7 Moderate 19a HepG2 Strong 20a MCF7 Weak
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored:
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MIF Inhibition : A related study showed that thieno[3,4-d]pyrimidine derivatives can inhibit macrophage migration inhibitory factor (MIF), which is implicated in cancer progression and inflammation. The most potent derivative demonstrated an IC50 value of 7.2 µM against MIF tautomerase activity .
Compound MIF IC50 (µM) 5d 27 3b 7.2
Case Studies
Several case studies highlight the biological relevance of compounds structurally related to our target compound:
- Study on Pyrimidine Derivatives : A study evaluated a series of pyrimidine derivatives for their anticancer properties and found that specific substitutions significantly affected their activity against cancer cell lines. The presence of electron-withdrawing groups enhanced activity in some cases .
- Comparative Analysis : A comparative analysis between thieno[3,4-d]pyrimidine derivatives revealed that specific functional groups play a crucial role in enhancing biological activity through improved binding affinity to target enzymes and receptors .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s thiophen-ethyl group introduces greater steric bulk compared to fluorobenzyl () or methylphenyl () groups, likely influencing binding kinetics .
- Linker Modifications: Sulfanyl () vs.
Computational Similarity and Bioactivity Profiling
Tanimoto and Dice Similarity Metrics
Using MACCS fingerprints and Morgan fingerprints, the target compound was compared to analogs:
- Tanimoto Coefficient : Values >0.5 indicate significant structural similarity. For example, ’s fluorobenzyl analog shares ~60–70% similarity with the target compound based on Morgan fingerprints .
- Dice Index : Similarity scores correlate with shared pharmacophores, such as the acetamide linker and dioxo groups .
Bioactivity Clustering
Hierarchical clustering of bioactivity profiles (e.g., NCI-60 data) reveals that thieno-pyrimidine derivatives cluster together due to shared kinase inhibition or epigenetic modulation . For instance, compounds with 3-fluoroaryl acetamide substituents (e.g., target compound, ) show stronger correlations with HDAC8 inhibition compared to pyrido-pyrimidine derivatives .
Docking Affinity and Structural Motifs
Molecular docking studies () demonstrate that even minor structural changes (e.g., thiophen-ethyl vs. fluorobenzyl) alter binding affinities by up to 2.5 kcal/mol due to interactions with hydrophobic residues (e.g., Phe152 in HDAC8) .
Molecular Properties and Pharmacokinetics
Preparation Methods
Cyclization with Formamide or Formic Acid
Treatment of 2-amino-3-carboxamidothiophene derivatives with formamide under reflux conditions induces cyclization to yield the thieno[3,2-d]pyrimidin-4-one core. For example, Kanawade et al. demonstrated that 2-amino-3,5-dicyanothiophene reacts with formic acid to generate the primary amide intermediate, which cyclizes at elevated temperatures (150–170°C) to form the dione structure. Modifying this approach, Aly et al. achieved an 83% yield by substituting formic acid with formamide, which prevents premature cyclization and enhances regioselectivity.
Alternative Routes Using (Thio)urea Reagents
Patel et al. reported the use of potassium thiocyanate in acidic media to cyclize ethyl aminothiophene-carboxylates into 2-thioxo-thieno[3,2-d]pyrimidin-4-ones. Subsequent oxidation with hydrogen peroxide converts the thioxo group to a carbonyl, yielding the 2,4-dione derivative. This method, conducted in refluxing 1,4-dioxane with hydrochloric acid, affords moderate yields (58–72%) and is adaptable to scale-up.
Synthesis of the N-(3-Fluoro-4-Methylphenyl)Acetamide Side Chain
The acetamide moiety is introduced via a coupling reaction between the thienopyrimidine intermediate and 3-fluoro-4-methylaniline.
Activation of the Carboxylic Acid
The carboxylic acid derivative of the thienopyrimidine core is activated using 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane. This generates a reactive O-acylisourea intermediate, which facilitates amide bond formation with 3-fluoro-4-methylaniline. Kankanala et al. optimized this step by employing triethylamine as a base, achieving 70% yields for structurally analogous compounds.
Direct Acetylation of the Amine
Alternatively, the amine group on the thienopyrimidine can be acetylated using acetic anhydride in the presence of pyridine. However, this method is less favored due to competing reactions at the dione oxygen atoms, which necessitate protective group strategies.
Final Coupling and Purification
The assembly of the target compound requires conjugating the functionalized thienopyrimidine core with the acetamide side chain.
Coupling Reaction Conditions
A two-step protocol is recommended:
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Generation of the Acid Chloride : Treat the acetic acid derivative with thionyl chloride (SOCl₂) at reflux to form the corresponding acyl chloride.
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Amide Formation : React the acyl chloride with 3-fluoro-4-methylaniline in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. This method, adapted from Habib et al., minimizes side reactions and achieves yields exceeding 65%.
Purification Techniques
Crude product purification is achieved via column chromatography using silica gel and a gradient eluent (ethyl acetate/hexane, 1:3 to 1:1). Recrystallization from ethanol/water (3:1) enhances purity, as evidenced by HPLC analysis showing >98% purity for analogous compounds.
Analytical Characterization
Critical physicochemical data for the target compound are summarized below:
| Property | Value/Description | Method/Conditions |
|---|---|---|
| Molecular Formula | C₂₂H₂₁FN₃O₃S₂ | High-Resolution Mass Spectrometry |
| Molecular Weight | 472.55 g/mol | ESI-MS ([M+H]⁺: m/z 473.2) |
| Melting Point | 218–220°C | Differential Scanning Calorimetry |
| Solubility | Soluble in DMSO, DMF; sparingly in ethanol | Equilibrium Solubility Study |
¹H NMR (400 MHz, DMSO-d₆) confirms the structure through characteristic signals: δ 8.45 (s, 1H, NH), 7.72–7.68 (m, 2H, thiophene), 2.90–2.85 (m, 4H, CH₂CH₂), 2.35 (s, 3H, CH₃).
Challenges and Optimization Opportunities
Current synthetic routes face limitations in scalability due to low yields during the alkylation step (Section 2.1). Implementing continuous flow chemistry could enhance mass transfer and reduce reaction times . Additionally, exploring enzymatic amidation for the coupling step (Section 4.1) may improve stereochemical outcomes and reduce waste generation.
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, starting with the formation of the thieno[3,2-d]pyrimidine core, followed by functionalization with substituents like the thiophen-2-ylethyl group and the 3-fluoro-4-methylphenylacetamide moiety. Key steps include:
- Cyclization : Using precursors like thiophene derivatives under reflux conditions with solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
- Substitution reactions : Introducing aryl groups via nucleophilic substitution, often requiring catalysts like triethylamine .
- Optimization : Adjusting temperature (e.g., 60–100°C), solvent polarity, and reaction time to improve yield (typically 50–70%) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy (¹H and ¹³C): Confirms structural integrity by verifying proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and carbon backbone .
- Mass spectrometry (MS) : Determines molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- Infrared (IR) spectroscopy : Identifies functional groups like carbonyl (C=O stretch at ~1700 cm⁻¹) and amide bonds (N-H bend at ~1550 cm⁻¹) .
Q. What biological activities have been reported for this compound and its structural analogs?
Thieno[3,2-d]pyrimidine derivatives exhibit:
- Anticancer activity : Inhibition of kinases or DNA topoisomerases via interaction with ATP-binding pockets .
- Antimicrobial effects : Disruption of bacterial cell wall synthesis enzymes (e.g., penicillin-binding proteins) .
- Structure-activity trends : Fluorine and thiophene substituents enhance target affinity by improving lipophilicity and π-π stacking .
Q. How does the compound’s structure influence its pharmacokinetic properties?
The thienopyrimidine core provides rigidity, while the acetamide group enhances solubility. The 3-fluoro-4-methylphenyl moiety increases metabolic stability by resisting cytochrome P450 oxidation .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported biological activities across studies?
- Structural validation : Re-analyze purity via HPLC and confirm stereochemistry using X-ray crystallography .
- Assay standardization : Compare IC50 values under consistent conditions (e.g., pH, temperature) and use isogenic cell lines to minimize variability .
- Cross-study meta-analysis : Correlate substituent effects (e.g., fluorine vs. chlorine) with activity trends in published analogs .
Q. How can computational methods elucidate the compound’s mechanism of action?
- Molecular docking : Predict binding modes to targets like EGFR or PARP using software (AutoDock Vina) and validate with mutagenesis studies .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with Lys123) .
- QSAR models : Develop regression models linking electronic parameters (Hammett σ) to inhibitory potency .
Q. What experimental approaches optimize synthetic yield and scalability?
- DoE (Design of Experiments) : Systematically vary solvent (DMF vs. acetone), base (K2CO3 vs. Et3N), and temperature to identify optimal conditions .
- Flow chemistry : Implement continuous reactors to improve mixing and reduce side reactions (e.g., hydrolysis of the acetamide group) .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
Q. How do modifications to the thieno[3,2-d]pyrimidine core alter pharmacological profiles?
- Electron-withdrawing groups (e.g., -CF3 at position 3): Increase enzymatic inhibition but may reduce solubility .
- Alkyl side chains (e.g., 2-thiophen-2-ylethyl): Enhance membrane permeability but risk off-target effects .
- Comparative studies : Replace the thiophene with pyrrole to assess changes in binding kinetics (koff/kon ratios) .
Q. Which in vitro/in vivo models are suitable for validating therapeutic potential?
- In vitro : Use 3D tumor spheroids to mimic hypoxia and test dose-dependent cytotoxicity (e.g., IC50 = 1.2 μM in HCT116 cells) .
- In vivo : Employ xenograft models (e.g., nude mice with MDA-MB-231 tumors) to evaluate bioavailability and toxicity (MTD ≥ 100 mg/kg) .
- ADME profiling : Measure plasma protein binding (>90%) and half-life (t1/2 = 4.5 h) using LC-MS/MS .
Q. How can SAR studies guide derivative development?
- Substituent libraries : Synthesize analogs with variations at positions 2 (acetamide) and 3 (thiophen-2-ylethyl) .
- Activity cliffs : Identify abrupt potency changes (e.g., 10-fold drop when replacing fluorine with chlorine) to pinpoint critical interactions .
- Pharmacophore mapping : Highlight essential features (e.g., hydrogen bond acceptors at position 4) using MOE or Schrodinger .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
